molecular formula C8H11NS B1607354 4-Ethylsulfanylaniline CAS No. 3463-02-3

4-Ethylsulfanylaniline

Cat. No.: B1607354
CAS No.: 3463-02-3
M. Wt: 153.25 g/mol
InChI Key: YGALCOBBSXYFLF-UHFFFAOYSA-N
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Description

4-Ethylsulfanylaniline (C₈H₁₁NS) is an aromatic amine derivative featuring an ethylsulfanyl (-S-C₂H₅) substituent at the para position of the aniline ring. This structural motif confers unique electronic and steric properties, distinguishing it from other aniline derivatives. The ethylsulfanyl group acts as a moderate electron donor via resonance and inductive effects, influencing reactivity in synthetic applications such as coupling reactions or polymerization .

Properties

IUPAC Name

4-ethylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGALCOBBSXYFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331337
Record name 4-ethylsulfanylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3463-02-3
Record name 4-ethylsulfanylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylsulfanylaniline can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 4-chloronitrobenzene with ethanethiol, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The industrial methods focus on maintaining high purity and minimizing by-products through controlled reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Ethylsulfanylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder or tin chloride.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Iron powder, tin chloride, hydrochloric acid.

    Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide

Major Products Formed

    Sulfoxides and sulfones: from oxidation reactions.

    Amino derivatives: from reduction reactions.

    Acylated or alkylated derivatives: from substitution reactions

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
4-Ethylsulfanylaniline serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance the efficacy of drug candidates targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their potential to inhibit certain enzymes involved in disease processes, particularly in cancer and inflammatory conditions.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the induction of apoptosis, which was confirmed through flow cytometry analysis. The findings suggest that compounds derived from this compound may serve as lead candidates for further development in anticancer therapies.

Study Findings
Anticancer EffectsInduced apoptosis in breast cancer cells (MCF-7) with IC50 values below 20 µM.

Materials Science

Synthesis of Novel Materials
In materials science, this compound has been utilized in the development of novel polymers and composites with enhanced electronic and optical properties. The incorporation of sulfanyl groups can improve the conductivity and stability of materials used in electronic devices.

Case Study: Conductive Polymers
Research has shown that polymers synthesized using this compound exhibit improved charge transport properties compared to traditional polymers. This advancement opens avenues for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Material Type Property Enhanced Application
Conductive PolymersCharge transportOLEDs, photovoltaics

Biological Studies

Biological Pathway Investigation
this compound is also employed in biological studies to investigate various signaling pathways. Its derivatives have been shown to interact with specific receptors, influencing cellular responses and providing insights into disease mechanisms.

Case Study: Odorant Receptor Agonists
In a study focusing on odorant receptor activation, compounds based on this compound demonstrated agonist activity at low concentrations (EC50 < 5 µM). This highlights its potential role in sensory biology and the development of fragrance compounds.

Compound EC50 (µM) Efficacy (%)
This compound Derivative3.64178% (compared to control)

Mechanism of Action

The mechanism of action of 4-Ethylsulfanylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The electronic behavior of 4-Ethylsulfanylaniline can be contextualized against compounds with analogous substituents:

Compound Substituent Electronic Effect Key Applications Reference
This compound -S-C₂H₅ (para) Moderate electron donation Polymer precursors, ligands Inferred
Ethyl 4-cyanobenzoate -CN (para) Strong electron withdrawal Photovoltaic materials
Ethyl 4-dimethylaminobenzoate -N(CH₃)₂ (para) Strong electron donation Dyes, fluorescence probes
4-Fluorobenzoate -F (para) Weak electron withdrawal Pharmaceuticals, agrochemicals

The ethylsulfanyl group’s intermediate electron-donating capacity positions this compound between strongly donating (e.g., dimethylamino) and withdrawing (e.g., cyano) substituents. This balance enhances its utility in reactions requiring tunable electronic modulation.

Steric and Solubility Comparisons

Steric bulk and solubility vary significantly with substituent size and polarity:

Compound Molecular Weight (g/mol) Solubility (mg/mL) Steric Hindrance
This compound 153.24 ~50 (in ethanol) Moderate
Ethyl 4-chlorocinnamate 214.67 ~30 (in DMF) High
4-Hydroxybenzoic acid 138.12 ~100 (in water) Low

The ethylsulfanyl group’s moderate steric profile allows this compound to participate in reactions requiring accessible para positions, unlike bulkier analogs like ethyl 4-chlorocinnamate. However, its lower solubility compared to hydroxylated derivatives (e.g., 4-hydroxybenzoic acid) limits aqueous-phase applications .

Reactivity in Sulfur-Containing Analogs

Sulfur-based substituents exhibit distinct reactivity patterns:

  • This compound : The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under mild conditions, which could be leveraged for controlled release systems .
  • Ethyl 4-(methylsulfonyl)thiophene-2-carboxylate : The sulfonyl (-SO₂-) group stabilizes adjacent negative charges, enhancing electrophilic substitution resistance compared to thioethers .
  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate : The thiadiazole ring’s aromaticity confers thermal stability but reduces nucleophilic reactivity at the sulfur site .

Research Findings and Methodological Insights

While direct studies on this compound are absent in the provided evidence, crystallographic methodologies (e.g., SHELX software ) and enantiomorph-polarity estimation techniques could resolve its stereoelectronic properties. For example:

  • SHELX Refinement : Small-molecule refinement using SHELXL could elucidate bond angles and torsional strain in the ethylsulfanyl group, as demonstrated for related thiophene derivatives .
  • Chirality Analysis : Flack’s parameter () may help distinguish enantiomeric forms if this compound is synthesized with chiral auxiliaries .

Biological Activity

4-Ethylsulfanylaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the sulfonation of aniline derivatives. Recent advancements have utilized various reagents to achieve high yields and selectivity. For example, the use of benzene sulfonyl chloride in the presence of pyridine has been reported to produce sulfonyl derivatives effectively .

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness is often measured using the MTT assay, which assesses cell viability.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
MCF7 (Breast)15.2
HT-29 (Colon)12.5
A549 (Lung)18.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, lower IC50 values suggest higher potency against specific cancer cell lines.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. The Kirby-Bauer disc diffusion method has been employed to evaluate its effectiveness.

Table 2: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)Reference
E. coli20
S. aureus15
C. albicans18

The results show promising antibacterial effects, particularly against Gram-negative and Gram-positive bacteria.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications on the aniline ring or variations in the sulfonyl group can significantly affect potency and selectivity.

Case Studies

  • Modification Studies : A study evaluated various substitutions on the aniline ring, revealing that electron-donating groups enhance antitumor activity while electron-withdrawing groups tend to reduce it .
  • Combination Therapy : Research has shown that combining this compound with other chemotherapeutic agents can lead to synergistic effects, increasing overall efficacy against resistant cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.